

theoretical vs experimental properties of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

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Compound of Interest

Compound Name: 6,7-Dibromonaphthalene-2,3-dicarbonitrile

Cat. No.: B1298471

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A Comparative Guide to the Properties of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretical and experimental properties of **6,7-Dibromonaphthalene-2,3-dicarbonitrile**. It serves as a crucial resource for researchers utilizing this compound as a building block in organic synthesis, medicinal chemistry, and materials science. The document outlines its key characteristics, compares it with relevant alternatives, and provides detailed experimental protocols.

Overview of 6,7-Dibromonaphthalene-2,3-dicarbonitrile

6,7-Dibromonaphthalene-2,3-dicarbonitrile (CAS No. 74815-81-9) is a naphthalene derivative characterized by two bromine substituents and two cyano groups.^[1] Its molecular formula is $C_{12}H_4Br_2N_2$.^{[1][2][3]} This structure, particularly the electron-withdrawing cyano groups, imparts unique electronic properties, making it a compound of significant interest.^[1] It is a key precursor in the synthesis of naphthalocyanines, which have applications in photodynamic therapy and near-infrared (NIR) optics.^[1] Furthermore, its reactivity allows for its use as a building block for more complex organic molecules and materials, with potential

applications in organic electronics as an electron acceptor and in medicinal chemistry due to its potential biological activities.[\[1\]](#)[\[4\]](#)

Physicochemical Properties: Theoretical vs. Experimental

The following tables summarize the key theoretical and experimental properties of **6,7-Dibromonaphthalene-2,3-dicarbonitrile**.

Table 1: General and Physical Properties

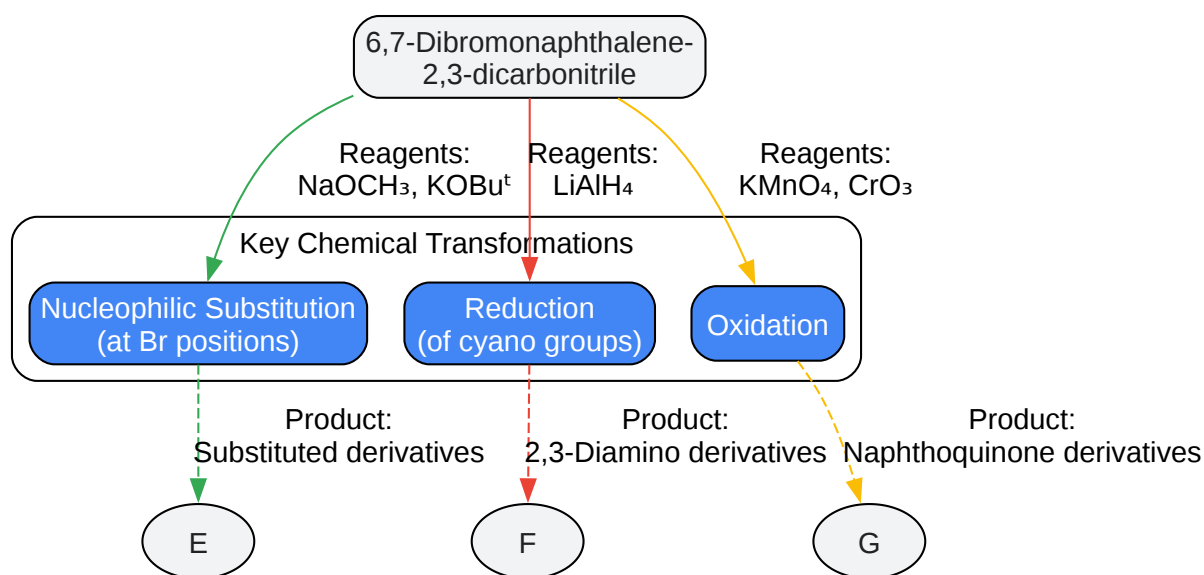
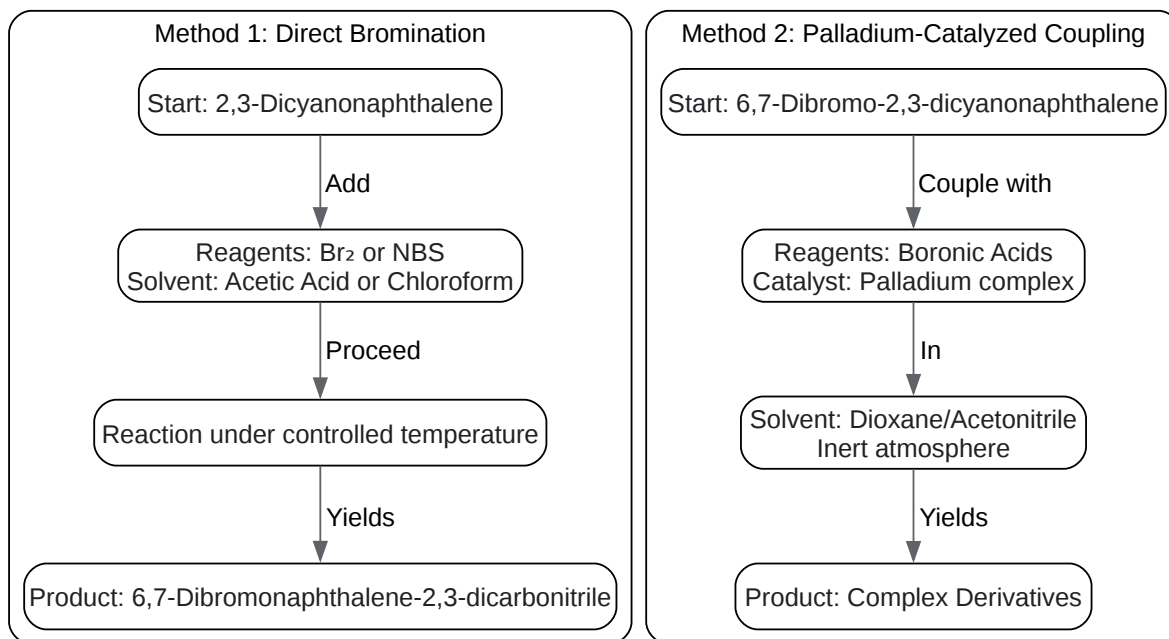
Property	Theoretical Value	Experimental Value	Source
Molecular Formula	C ₁₂ H ₄ Br ₂ N ₂	C ₁₂ H ₄ Br ₂ N ₂	[1] [2] [3]
Molecular Weight	335.98 g/mol	335.98156 g/mol	[2] [3]
Appearance	-	White to pale yellow crystalline solid	[4]
Boiling Point	-	514.7°C at 760 mmHg	[2]
Flash Point	-	265.1°C	[2]
Density	-	1.97 g/cm ³	[2]
Solubility	-	Soluble in common organic solvents	[4]

Table 2: Computed Molecular Properties

Property	Value	Source
XLogP3-AA	4	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	0	[3]
Exact Mass	335.87207 Da	[3]
Topological Polar Surface Area	47.6 Å ²	[3]
Heavy Atom Count	16	[3]
Complexity	328	[3]

Synthesis and Characterization Protocols

The synthesis of **6,7-Dibromonaphthalene-2,3-dicarbonitrile** and its derivatives is critical for its application. Below are generalized protocols for its synthesis and characterization.



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References

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